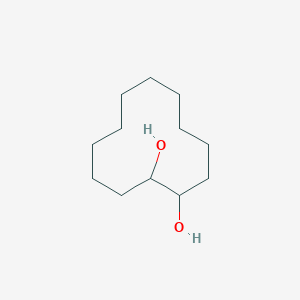

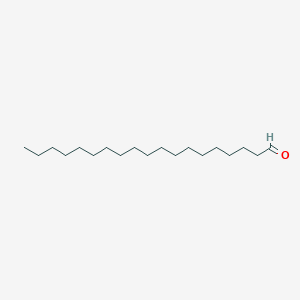

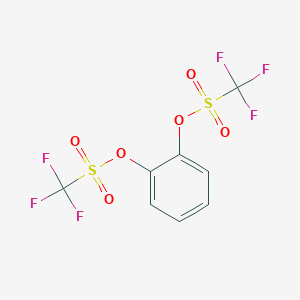

![molecular formula C48H54N4O16 B095597 Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 15435-60-6](/img/structure/B95597.png)

Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions, protection of functional groups, and careful purification. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required protection of the cyclopropene ring and a subsequent deprotection step . This suggests that the synthesis of the porphyrin derivative would also require similar careful planning and execution of synthetic steps to ensure the correct functional groups are present and in the right positions.

Molecular Structure Analysis

The molecular structure of porphyrin derivatives is typically characterized by a planar ring system with conjugated double bonds. This allows for resonance stabilization and the potential for metal ion coordination. The addition of various substituents can affect the overall geometry and electronic distribution, which in turn influences the compound's reactivity and interaction with other molecules. The papers provided do not offer specific insights into the structure of the compound , but they do discuss the importance of molecular geometry in related compounds .

Chemical Reactions Analysis

Porphyrin and its derivatives are known to undergo a variety of chemical reactions, including metal coordination, redox reactions, and nucleophilic substitutions. The presence of methoxy and oxoethyl groups in the compound suggests that it may be susceptible to reactions involving these functional groups, such as transesterification or oxidation-reduction processes. For instance, the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was studied, indicating that similar ester groups in the porphyrin derivative could undergo analogous reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. The presence of multiple oxygen-containing groups suggests that it would have a certain degree of polarity, potentially leading to a higher solubility in polar solvents. The macrocyclic nature of porphyrins typically results in high thermal stability and a distinct UV-Visible absorption spectrum, which is important for applications in dye and sensor technologies. The specific properties of the compound would need to be determined experimentally, as the provided papers do not discuss this compound directly.

Propiedades

Número CAS |

15435-60-6 |

|---|---|

Nombre del producto |

Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |

Fórmula molecular |

C48H54N4O16 |

Peso molecular |

943 g/mol |

Nombre IUPAC |

methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |

Clave InChI |

VPJVSUUBSQPKNK-UHFFFAOYSA-N |

SMILES |

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |

SMILES canónico |

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

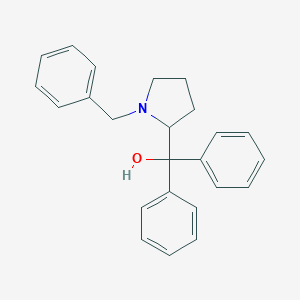

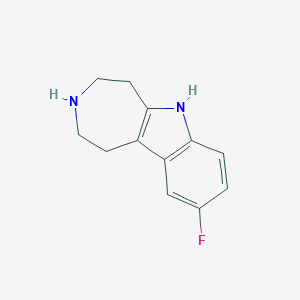

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

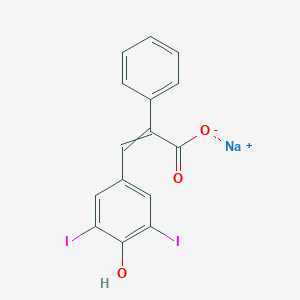

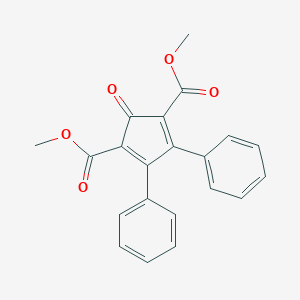

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

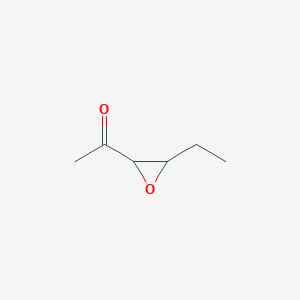

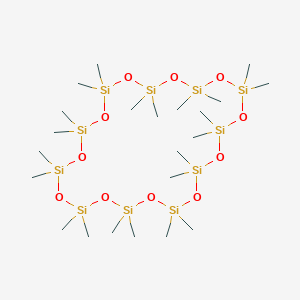

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)